molecular formula C10H11ClF3NO B8031456 2-Butoxy-3-chloro-5-(trifluoromethyl)pyridine

2-Butoxy-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B8031456
M. Wt: 253.65 g/mol
InChI Key: BJYWKMUXRXTQQH-UHFFFAOYSA-N
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Description

2-Butoxy-3-chloro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C10H11ClF3NO. It is a colorless liquid at room temperature and is known for its high chemical stability and solubility. This compound is commonly used as a reagent, catalyst, and intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-3-chloro-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with butanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a pyridine oxide .

Scientific Research Applications

2-Butoxy-3-chloro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butoxy-3-chloro-5-(trifluoromethyl)pyridine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, facilitating the formation of new chemical bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-Butoxy-3-chloro-5-(trifluoromethyl)pyridine.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Another derivative with similar chemical properties.

    2-Bromo-3-chloro-5-(trifluoromethyl)pyridine: A related compound used in similar applications.

Uniqueness

This compound is unique due to its butoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-butoxy-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3NO/c1-2-3-4-16-9-8(11)5-7(6-15-9)10(12,13)14/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYWKMUXRXTQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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